(D-Ser6)-Goserelin, also known as goserelin, is a synthetic analog of gonadotropin-releasing hormone (GnRH). [] It plays a crucial role in scientific research as a potent inhibitor of gonadotropin secretion. [, ] By suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, (D-Ser6)-goserelin effectively reduces the production of sex hormones like testosterone and estrogen. [, ] This hormone-suppressing action makes it a valuable tool for studying hormone-dependent conditions and processes.
(D-Ser6)-Goserelin can be synthesized through a pure liquid-phase fragment method. [] This method involves the condensation of two peptide fragments: a pentapeptide fragment (Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide fragment (D-Ser(Tbu)-Leu-Arg-Pro-AZgly-NH2). [] The condensation reaction, facilitated by a condensing agent, yields the final (D-Ser6)-goserelin molecule. [] This approach offers advantages over traditional methods, including a shorter synthesis period, less stringent reaction conditions, higher yield, and milder reaction conditions, making it suitable for industrial production. []
(D-Ser6)-Goserelin is a decapeptide, meaning it consists of a chain of ten amino acids. [] Its specific amino acid sequence is Pyr-His-Trp-Ser-Tyr-D-Ser(Tbu)-Leu-Arg-Pro-AZgly-NH2. [, ] The presence of D-serine at the sixth position is crucial for its enhanced potency and prolonged duration of action compared to natural GnRH. [, ]
(D-Ser6)-Goserelin acts as a potent GnRH agonist, binding to and activating GnRH receptors in the pituitary gland with higher affinity and for a longer duration than natural GnRH. [, , ] This initially stimulates the release of LH and FSH, but prolonged receptor activation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion and subsequently reducing sex hormone production. [, , ]
(D-Ser6)-Goserelin finds various applications in scientific research, primarily due to its ability to suppress sex hormone production. [, ]
7.1. Hormone-Dependent Cancer Research: (D-Ser6)-goserelin is instrumental in studying hormone-dependent cancers, particularly prostate and breast cancer. [, , , , , , , , , , , , , ] Researchers utilize it to induce a hypogonadal state, mimicking the effects of surgical castration, which aids in understanding tumor growth and progression under hormone deprivation. [, ]
7.2. Endometriosis Research: (D-Ser6)-goserelin's ability to suppress estrogen production makes it valuable for endometriosis research. [, ] It allows researchers to study the impact of estrogen deprivation on endometriotic lesions and explore potential therapeutic interventions. [, ]
7.3. Ovarian Function Suppression: (D-Ser6)-goserelin is utilized in studies investigating ovarian function suppression and its implications for various reproductive processes. [, , , , , ] This includes research on fertility preservation, particularly in the context of cancer treatment, where (D-Ser6)-goserelin is explored as a means to protect ovarian reserve. [, ]
7.4. Central Precocious Puberty Research: (D-Ser6)-goserelin's application extends to investigating central precocious puberty in children. [] By suppressing gonadotropin release, researchers can study its effects on pubertal development and explore potential treatment strategies. []
8.1. Personalized Medicine: Research exploring the interaction of (D-Ser6)-goserelin with specific genetic markers could pave the way for personalized treatment strategies in hormone-dependent cancers. []
8.2. Drug Delivery Systems: Development of novel drug delivery systems for (D-Ser6)-goserelin, such as biodegradable microspheres, could enhance its therapeutic efficacy and patient compliance. [, ]
8.3. Combination Therapies: Investigating the synergistic effects of (D-Ser6)-goserelin in combination with other anticancer agents could lead to more effective treatment regimens for hormone-dependent cancers. [, , , ]
8.4. Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to (D-Ser6)-goserelin therapy in certain cancers, potentially identifying new therapeutic targets. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4